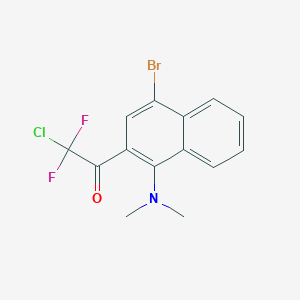
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone is a complex organic compound that features a naphthalene ring substituted with bromine, dimethylamino, chloro, and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone typically involves multiple steps One common method starts with the bromination of naphthalene to introduce the bromine atomThe final steps involve the addition of chloro and difluoro groups to the ethanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups like hydroxyl or alkyl groups.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The exact pathways depend on the specific application, but it often involves the modulation of cellular processes through its interaction with key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one: Similar structure but lacks the dimethylamino and difluoro groups.
4-(4-Bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one: Contains a pyrimidine ring and different substituents.
Uniqueness
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone is unique due to its combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C14H11BrClF2NO |
|---|---|
Peso molecular |
362.59 g/mol |
Nombre IUPAC |
1-[4-bromo-1-(dimethylamino)naphthalen-2-yl]-2-chloro-2,2-difluoroethanone |
InChI |
InChI=1S/C14H11BrClF2NO/c1-19(2)12-9-6-4-3-5-8(9)11(15)7-10(12)13(20)14(16,17)18/h3-7H,1-2H3 |
Clave InChI |
HNOKHCKOQIYXJP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C2=CC=CC=C21)Br)C(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


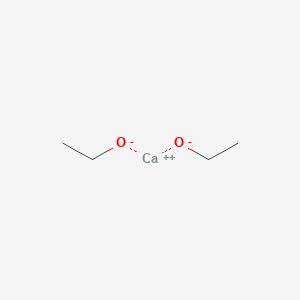
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
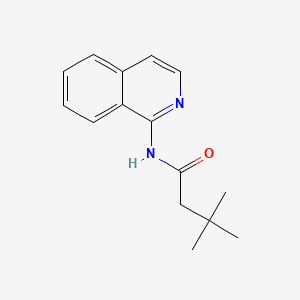

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)
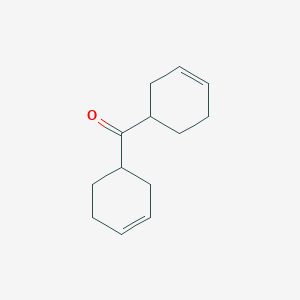
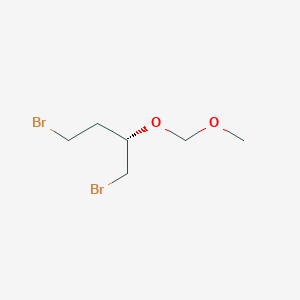
![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
